Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-3-34-28(33)18-10-12-19(13-11-18)30-26(32)25-24(29)23-20(22-5-4-14-35-22)15-21(31-27(23)36-25)17-8-6-16(2)7-9-17/h4-15H,3,29H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSBALWZLKSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C28H23N3O4S
- Molecular Weight : 497.6 g/mol
- CAS Number : 897833-16-8
| Property | Value |
|---|---|
| Molecular Formula | C28H23N3O4S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 897833-16-8 |
Anticancer Properties
Recent studies have indicated that compounds containing thieno[2,3-b]pyridine moieties exhibit promising anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-b]pyridine were effective against various tumor cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. It has been suggested that the thieno[2,3-b]pyridine framework can inhibit the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammatory responses . In vitro studies have shown that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .
Antimicrobial Activity
Furthermore, derivatives of this compound have been evaluated for antimicrobial activity. A comparative analysis revealed that certain substitutions on the thieno[2,3-b]pyridine scaffold enhanced antimicrobial efficacy against both bacterial and fungal pathogens .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound inhibits the IKK complex, leading to reduced NF-κB activation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates cytokine production, thereby influencing inflammatory responses.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the amino position significantly enhanced cytotoxicity .
Study 2: Anti-inflammatory Mechanism
Another research article highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in joint swelling and inflammatory markers .
Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of various thieno[2,3-b]pyridine derivatives against standard strains of bacteria and fungi. The findings revealed that specific structural modifications improved their efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The thieno[2,3-b]pyridine scaffold is highly versatile, with substituents at positions 3, 4, 6, and 2 critically influencing biological activity and physicochemical properties. The following analogs highlight key variations:
Table 1: Structural and Molecular Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations:
Position 6 Substituents :
- The target compound’s p-tolyl group (electron-donating) contrasts with trifluoromethyl (-CF₃, electron-withdrawing) in EN300-228750 and CAS 828278-17-6. This affects lipophilicity (logP) and metabolic stability.
- Antiplasmodial activity in ’s fluorophenyl derivative suggests electron-withdrawing groups may enhance bioactivity in certain contexts .
Carbohydrazide derivatives (e.g., compound 11 in ) exhibit strong human serum albumin (HSA) binding via hydrophobic/hydrogen bonds, suggesting the target’s ester group may alter pharmacokinetic profiles .
Furan-2-yl vs.
Therapeutic Potential and Binding Studies
- Anti-infective Applications: Fluorophenyl and cyano-substituted analogs () demonstrate antiplasmodial activity, though the target’s p-tolyl group may redirect selectivity .
- Cancer Research : Furo[2,3-b]pyridines () show breast cancer activity, suggesting fused heterocycles with furan substituents warrant further oncological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
